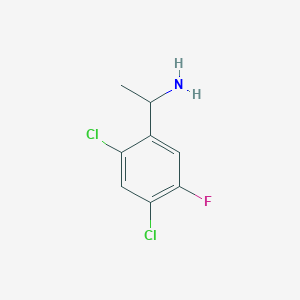

1-(2,4-Dichloro-5-fluorophenyl)ethanamine

Description

1-(2,4-Dichloro-5-fluorophenyl)ethanamine (CAS: 855715-32-1) is a halogen-substituted phenethylamine derivative featuring a primary amine group attached to a 2,4-dichloro-5-fluorophenyl aromatic ring. This compound is of significant interest in medicinal and synthetic chemistry due to its structural versatility, enabling applications in the development of antimicrobial agents, heterocyclic intermediates, and pharmacological probes .

Properties

IUPAC Name |

1-(2,4-dichloro-5-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2FN/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGIXMDBIAKDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1Cl)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397060 | |

| Record name | 1-(2,4-dichloro-5-fluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855715-32-1 | |

| Record name | 1-(2,4-dichloro-5-fluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2,4-Dichloro-5-fluorophenyl)ethanamine typically involves the reaction of 2,4-dichloro-5-fluoroacetophenone with an appropriate amine under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the desired purity of the final product.

Chemical Reactions Analysis

1-(2,4-Dichloro-5-fluorophenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Therapeutic Applications

1.1 Antifungal Activity

Recent studies have highlighted the potential antifungal properties of derivatives related to 1-(2,4-Dichloro-5-fluorophenyl)ethanamine. Research indicates that certain nitrofuran derivatives exhibit significant antifungal activity against various species such as Candida and Cryptococcus neoformans . The low toxicity associated with these compounds suggests their viability for treating fungal infections, particularly in immunocompromised patients who are at higher risk for such diseases.

1.2 Neurodegenerative Disease Treatment

The compound has been investigated for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease. Preliminary findings suggest that it may influence pathways involved in neuroprotection and cognitive function . This area of research is still developing, but initial results are promising for future applications in neuropharmacology.

Synthesis of Derivatives

The synthesis of derivatives of this compound has been a focal point in research aimed at enhancing its pharmacological properties. Various synthetic routes have been explored to modify the compound's structure to improve efficacy and reduce toxicity. For example:

| Derivative | Synthesis Method | Yield | Properties |

|---|---|---|---|

| 5-Nitrofuran Derivatives | Cyclocondensation with phenyl hydrazine | Varies | Antifungal activity against Candida species |

| Amide Derivatives | Reaction with carboxylic acids | High | Potential anticancer properties |

These derivatives have shown varying degrees of biological activity, making them candidates for further investigation .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound and its derivatives:

- Case Study on Antifungal Efficacy : A study demonstrated that a series of synthesized nitrofuran derivatives exhibited potent antifungal activity against Candida albicans, with minimal cytotoxicity observed in human cell lines . The selectivity index values indicated a favorable therapeutic window.

- Neuroprotective Properties : In vitro studies have indicated that certain derivatives may protect neuronal cells from oxidative stress, a key factor in neurodegenerative diseases . These findings warrant further exploration into their mechanism of action and potential clinical applications.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-5-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Halogen Position : The 2,4-dichloro-5-fluoro substitution in the target compound creates steric and electronic effects distinct from analogues like 1-(5-chloro-2-fluorophenyl)ethanamine, which may alter receptor binding or metabolic stability .

- Functional Groups: Compared to 2-(4-chloro-2,5-dimethoxyphenyl)ethanamine (a hallucinogenic phenethylamine), the absence of methoxy groups in the target compound reduces serotonin receptor affinity, highlighting the importance of substituent polarity in pharmacological activity .

Physicochemical Properties

Limited data exist for the target compound, but analogues provide insights:

- Melting Points : 1-(4-(2,4-dichloro-5-fluorophenyl)pyrimidin-2-yl) derivatives exhibit melting points of 110–112°C, suggesting moderate thermal stability .

- Solubility : The hydrochloride salt of (R)-1-(5-chloro-2-fluorophenyl)ethanamine is soluble in polar solvents, a property likely shared by the target compound due to structural similarity .

Biological Activity

1-(2,4-Dichloro-5-fluorophenyl)ethanamine, also known as a derivative of phenethylamine, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dichloro and fluorophenyl group, which enhances its reactivity and interaction with biological targets. Its chemical structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the dichloro and fluorine substituents allows for effective binding to these molecular targets, leading to modulation of their activity. The compound has been noted for its potential roles in:

- Enzyme Inhibition : It may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Interaction : The compound can act as a ligand for various receptors, influencing signal transduction processes.

Biological Applications

This compound has several applications in scientific research:

- Biochemical Assays : Used in studies involving enzyme interactions and protein binding.

- Pharmaceutical Development : Investigated for its potential use in developing treatments for cancer and neurological disorders.

- Agrochemical Production : Employed in the synthesis of specialty chemicals for agricultural applications.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that structurally similar compounds can inhibit the growth of colon adenocarcinoma and breast cancer cells .

- Enzyme Interaction Studies : In biochemical assays, this compound has been shown to interact with key metabolic enzymes, leading to altered enzymatic activity which could be beneficial in therapeutic contexts.

- Toxicological Assessments : Investigations into the safety profile of the compound have revealed potential toxic effects at high concentrations, warranting further study into its pharmacokinetics and safety margins .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2,5-Dichlorophenyl)ethanamine | Lacks fluorine atom | Different enzyme interaction profile |

| 1-(2,4-Dichloro-5-fluorophenyl)ethan-1-one | Contains a ketone group | Distinct reactivity |

| 1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)ethanamine | Additional ether linkage | Unique biological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.